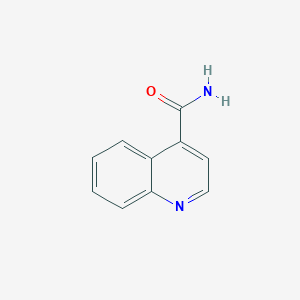

4-Quinolinecarboxamide

概要

説明

Synthesis Analysis

The synthesis of multisubstituted quinoline-4-carboxamides can be achieved through a one-step methodology involving the refluxing of isatins with various 1,1-enediamines, catalyzed by NH2SO3H. This process facilitates the simultaneous formation of the quinoline ring and an amide bond, proving efficient for combinatorial and parallel syntheses of quinoline-4-carboxamide derivatives (Wang et al., 2018). Additionally, rapid synthesis employing indium(III) chloride and microwave activation has been shown to efficiently produce quinoline-4-carboxylic acid derivatives, highlighting the importance of Lewis acid catalysis in these reactions (Duvelleroy et al., 2005).

Molecular Structure Analysis

The crystal structure and molecular geometry of quinolinecarboxamide derivatives, such as N-(4-acetylphenyl)quinoline-3-carboxamide, have been elucidated through spectral characterization and X-ray diffraction, with further analysis via DFT studies confirming the intricate details of their molecular structure (Polo-Cuadrado et al., 2021).

Chemical Reactions and Properties

Quinoline-4-carboxamides undergo various chemical reactions, including cascade reactions leading to the synthesis of complex molecules. For instance, crystallization-induced diastereomer transformation (CIDT) followed by stereoselective intermolecular photocycloaddition reactions has been observed, showcasing the dynamic reactivity and potential for creating optically active compounds (Sakamoto et al., 2008).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of 4-Quinolinecarboxamide were not identified in the current research pool, the synthesis and structural analyses inherently provide insights into their physical characteristics, such as solubility, crystallinity, and thermal stability, derived from their molecular structure and synthesis conditions.

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity, stability, and interaction with various reagents, are closely tied to their molecular structure and the nature of substituents. These compounds exhibit a broad range of biological activities, influenced by their chemical structure, showcasing their significance in medicinal chemistry and synthetic organic chemistry (Moussaoui et al., 2019).

科学的研究の応用

1. ATM Kinase Inhibition

4-Quinolinecarboxamide derivatives have been found to be potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This includes compounds like 6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide, which demonstrate significant efficacy in combination with DSB-inducing agents in disease-relevant models (Degorce et al., 2016).

2. Antimalarial Activity

Quinoline-4-carboxamides have been identified as having multistage antimalarial activity, with some compounds like DDD107498 showing promise in preclinical development. These compounds exhibit novel mechanisms of action, such as inhibition of translation elongation factor 2 in Plasmodium falciparum (Baragaña et al., 2016).

3. Anticancer Potential

Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have demonstrated significant anticancer activity. Some compounds show potent effects against various carcinoma cell lines, with apoptotic DNA fragmentation confirming their mechanism of action (Bhatt et al., 2015).

4. Synthesis of Quinoline-4-carboxamides

Advances in the synthesis of multisubstituted quinoline-4-carboxamides, through methodologies like cascade reactions of isatins with 1,1-enediamines, have been developed. These are suitable for combinatorial and parallel syntheses of drugs or natural products containing quinoline-4-carboxamide (Wang et al., 2018).

5. Structural Analysis

Crystal structure, Hirshfeld surface analysis, and DFT studies of compounds like N-(4-acetylphenyl)quinoline-3-carboxamide provide in-depth structural insights, crucial for understanding the pharmacodynamics and pharmacokinetics of these compounds (Polo-Cuadrado et al., 2021).

6. Catalytic Synthesis

Research on the catalytic synthesis of 4-quinolones and their analogs highlights their significance in antibiotic research, with applications in combating bacteria, suppressing tumor growth, and treating serious infections (Shen et al., 2019).

7. Monoamine Oxidase Inhibition

4-Oxoquinoline derivatives, including 4-quinolinecarboxamides, have been shown to be potent and selective monoamine oxidase B inhibitors, which could have implications for treatments in neurological disorders (Mesiti et al., 2021).

作用機序

Target of Action

4-Quinolinecarboxamide derivatives have been found to target protein kinases (PKs), which are the main regulators of cell survival and proliferation . In particular, they have been shown to inhibit Pim-1 kinase , a protein involved in cell cycle progression and apoptosis.

Mode of Action

The compound interacts with its targets by binding to the active site of the kinase, thereby inhibiting its function . This interaction leads to a decrease in the kinase’s activity, resulting in a reduction in cell proliferation and an increase in apoptosis .

Biochemical Pathways

The inhibition of Pim-1 kinase by this compound affects several biochemical pathways. It leads to the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . These changes trigger apoptosis, a process of programmed cell death .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, this compound derivatives have been found to be orally bioavailable without blood-brain barrier penetration . This means that the compound can be effectively absorbed into the bloodstream when taken orally and can distribute throughout the body without entering the brain.

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in cell proliferation and an increase in apoptosis . This is achieved through the inhibition of Pim-1 kinase and the subsequent changes in the expression of Bcl-2, BAX, and Caspase-3 .

Safety and Hazards

将来の方向性

4-Quinolinecarboxamide derivatives have been explored for their therapeutic potential . The conversion of 4-Quinolone-3-carboxylate to its corresponding carbamates is highly restrictive, motivating the adoption of a much simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolinecarboxamides . This methodology not only provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolinecarboxamides which can then be explored for their therapeutic potential, but it may also be adaptable for the derivatization of other such less reactive carboxylate species .

生化学分析

Biochemical Properties

4-Quinolinecarboxamide plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of several enzymes, including human tissue-nonspecific alkaline phosphatase, human intestinal alkaline phosphatase, and human placental alkaline phosphatase . The interaction between this compound and these enzymes involves binding to the active site, thereby inhibiting their catalytic activity. This inhibition can lead to alterations in phosphate metabolism and signaling pathways, which are essential for various cellular processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with tyrosine kinase signaling pathways . Additionally, it has been reported to affect the expression of genes involved in inflammation and immune response, thereby modulating the cellular response to external stimuli.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. The compound exhibits stability under various experimental conditions, making it suitable for long-term studies. It is susceptible to degradation under extreme pH and temperature conditions. Long-term exposure to this compound has been shown to cause sustained inhibition of enzyme activity and alterations in cellular function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes without causing adverse effects. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes involved in phosphate metabolism and energy production. Additionally, this compound can influence metabolite levels by altering the activity of enzymes responsible for their synthesis and degradation . These effects on metabolic pathways can have significant implications for cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, which regulate its intracellular concentration. Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with DNA and RNA to modulate gene expression. Additionally, it can be directed to the mitochondria, affecting energy production and cellular metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

特性

IUPAC Name |

quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWDKQKVAFOMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395945 | |

| Record name | 4-Quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4363-95-5 | |

| Record name | 4-Quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4363-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[9-[(4-Fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-(2-phenylphenyl)urea](/img/structure/B1229255.png)

![3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester](/img/structure/B1229256.png)

![4-Morpholinecarboxylic acid [3-(6-amino-5-cyano-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester](/img/structure/B1229258.png)

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1229260.png)

![N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide](/img/structure/B1229271.png)

![N-[(4-ethylphenyl)carbonyl]phenylalanine](/img/structure/B1229272.png)

![2-[(1-Methyl-2-imidazolyl)thio]-1-(2-naphthalenyl)ethanone](/img/structure/B1229276.png)